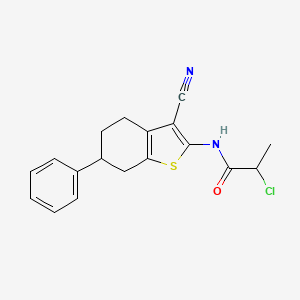

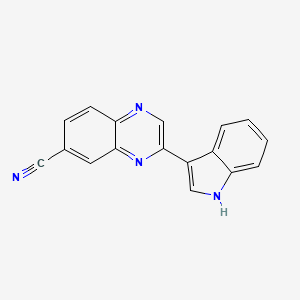

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide

Vue d'ensemble

Description

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidine derivatives, which have demonstrated diverse pharmacological activities, including antitumor properties . The compound’s chemical formula is C{16}~H~{12}~ClN~{3}~OS, and it exhibits intriguing biological potential.

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of chlorine, cyano, and phenyl groups onto the benzothienyl scaffold. Researchers have developed efficient synthetic routes to access this compound, aiming to explore its biological activity .

Applications De Recherche Scientifique

Immunomodulating Activity

A study by Doria et al. (1991) synthesized a series of compounds including 3-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl]-3-oxo-N-phenyl-propanamide. These compounds demonstrated immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. A specific compound was further investigated for its effectiveness in preventing adjuvant-induced arthritis in rats (Doria et al., 1991).

Antimicrobial and Cytotoxic Activities

In 2021, Dawbaa et al. reported the synthesis of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives. Among these compounds, some demonstrated significant antibacterial and anticandidal effects against specific strains. Their cytotoxic activity was tested against various human leukemia and embryonic fibroblast cells, with some compounds exhibiting high cytotoxicity (Dawbaa et al., 2021).

Herbicidal Activity

Hwang et al. (2005) synthesized a series of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives with isoxazolinylmethoxy groups. These compounds showed potent herbicidal activity against annual weeds and good rice selectivity. They were effective in controlling a range of annual weeds with low mammalian and environmental toxicity (Hwang et al., 2005).

Antinociceptive Activity

Önkol et al. (2004) synthesized (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives and tested them for antinociceptive activity. One particular compound was found to be more active than other synthesized compounds and standard drugs in various tests (Önkol et al., 2004).

Crystal Structure Analysis

Ming-zhi et al. (2005) conducted a study on the crystal structure of a similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide. The crystal structure analysis provided insights into the molecular configuration and potential reactivity (Ming-zhi et al., 2005).

Anti-Tumor Activity

A study by Youssef (2009) explored the reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with various compounds, leading to the synthesis of derivatives with potential anti-tumor properties (Youssef, 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to target various receptors and enzymes, contributing to their biological activity

Mode of Action

The cyano and chloro groups in the compound could potentially influence its interaction with its targets . More research is required to elucidate the exact mode of action.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological pathways, including those involved in inflammation, cancer, and other diseases

Pharmacokinetics

The presence of the cyano and chloro groups could potentially affect its bioavailability . Additionally, the stability of similar compounds has been found to be influenced by pH, which could also impact the bioavailability of this compound .

Result of Action

Similar compounds have been found to inhibit cell migration in a concentration-dependent manner, suggesting potential antitumor activity . More research is needed to determine the specific effects of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of reaction of similar compounds . Additionally, steric hindrance of fused heterocycles may lead to a decrease in antiproliferative activity .

Analyse Biochimique

Biochemical Properties

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the migration of PC-3 cells in a concentration-dependent manner . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity, influencing various cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit the migration ability of PC-3 cells, indicating its potential as an anti-tumor agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are critical for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit cell migration suggests that it may interfere with specific signaling pathways and molecular targets within the cell

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are essential factors to consider. Studies have shown that the compound’s activity can be influenced by various factors, including pH and the presence of other biomolecules . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits concentration-dependent effects on cell migration . High doses may lead to toxic or adverse effects, while lower doses may be more effective for therapeutic purposes. Determining the optimal dosage is essential for maximizing its benefits and minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Identifying these localization patterns is crucial for understanding its mechanism of action and optimizing its use in research and therapy.

Propriétés

IUPAC Name |

2-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-11(19)17(22)21-18-15(10-20)14-8-7-13(9-16(14)23-18)12-5-3-2-4-6-12/h2-6,11,13H,7-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNRKOCXVVIODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134115 | |

| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365962-04-4 | |

| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzo[b]thiophen-3-ylmethylene-3-methyl-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1402793.png)

![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)

![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)

![1-Methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1402812.png)